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2,7-dimethyl-7H-purin-6-amine

Data Gap Chemical Biology Nucleic Acid Chemistry

2,7-Dimethyl-7H-purin-6-amine (CAS 102153-93-5) is a synthetic, disubstituted purine derivative of the adenine base with the molecular formula C7H9N5 and a molecular weight of 163.18 g/mol. It is characterized by a primary amine at the C6 position, and distinct methyl substitutions at the C2 and N7 positions of the purine ring.

Molecular Formula C7H9N5
Molecular Weight 163.184
CAS No. 102153-93-5
Cat. No. B2487030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-dimethyl-7H-purin-6-amine
CAS102153-93-5
Molecular FormulaC7H9N5
Molecular Weight163.184
Structural Identifiers
SMILESCC1=NC(=C2C(=N1)N=CN2C)N
InChIInChI=1S/C7H9N5/c1-4-10-6(8)5-7(11-4)9-3-12(5)2/h3H,1-2H3,(H2,8,10,11)
InChIKeyNONGDUHEIFTQNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethyl-7H-purin-6-amine (CAS 102153-93-5): A Structurally Unique Dimethyladenine Isomer for Chemical Biology and Probe Development


2,7-Dimethyl-7H-purin-6-amine (CAS 102153-93-5) is a synthetic, disubstituted purine derivative of the adenine base with the molecular formula C7H9N5 and a molecular weight of 163.18 g/mol . It is characterized by a primary amine at the C6 position, and distinct methyl substitutions at the C2 and N7 positions of the purine ring. This substitution pattern creates a unique physicochemical profile, including a calculated LogP of 0.83 and a topological polar surface area (tPSA) of 69.62 Ų [1]. As a member of the N-methyladenine family of compounds, it serves as a critical building block and a specific tool for probing structure-activity relationships (SAR) in nucleic acid chemistry and kinase inhibitor design, where the precise methylation pattern dictates biological recognition and function.

Why 2,7-Dimethyl-7H-purin-6-amine Cannot Be Interchanged with Other Mono- or Dimethyladenine Isomers


The biological activity and molecular recognition of purine derivatives are exquisitely sensitive to the position and number of N- and C-methyl substitutions. Generic substitution of 2,7-dimethyl-7H-purin-6-amine with a mono-methyl analog like 7-methyladenine (CAS 935-69-3) or a positional isomer like N6,N6-dimethyladenine (6-DMAP) is chemically invalid. The presence of both the electron-donating C2-methyl group and the N7-methyl group in this compound generates a unique hydrogen-bonding donor/acceptor pattern, steric bulk, and electronic distribution on the purine ring compared to unmethylated or singly-modified adenines. This leads to quantifiable differences in critical molecular properties, such as a higher lipophilicity (LogP) compared to unmethylated adenine, which directly impacts membrane permeability and protein binding. Consequently, data generated with one isomer cannot be extrapolated to another, making the procurement of this specific isomer mandatory for SAR studies, assay validation, or chemical probe development [1].

Quantitative Differentiation Guide for 2,7-Dimethyl-7H-purin-6-amine Procurement


No High-Strength Comparative Evidence Items Meet Criteria

An exhaustive search of primary research papers, patents, and authoritative databases following the specified exclusion criteria has been completed. It has not yielded quantitative, head-to-head biological activity, pharmacokinetic, or target engagement data that simultaneously provides exact figures for 2,7-dimethyl-7H-purin-6-amine and a named structural analog under the same experimental conditions. All potential data points encountered were either from excluded sources or failed to meet the strict conditions for core evidence admission, such as lacking a direct comparator or explicit quantitative context. This limitation is explicitly stated here per the project's evidence-admission rules to avoid filling the space with empty rhetoric.

Data Gap Chemical Biology Nucleic Acid Chemistry

Procurement-Driven Applications for 2,7-Dimethyl-7H-purin-6-amine Based on Structural Evidence


Adenine Methylation Pattern Mapping in Epigenetics and DNA Damage Research

Used as an analytical reference standard or a chemical probe precursor to study the distinct biological recognition and repair rates of the N7-methyladenine lesion [1]. The additional C2-methyl group provides a unique mass spectrometric signature (exact mass: 163.086) and altered hydrophobicity, enabling its discrimination from other methylated adenine species in complex biological matrices, such as in assays quantifying DNA adducts formed by methylating carcinogens.

Structure-Activity Relationship (SAR) Control in Purine-Based Kinase Inhibitor Design

Serves as a critical negative or selectivity control compound in a panel of N- and C-methylated purines for medicinal chemistry campaigns [1]. Its distinct 2,7-dimethyl substitution pattern—which contrasts with the 6-dimethylamino group of the known kinase inhibitor 6-DMAP—allows researchers to deconvolute the contribution of the C6 primary amine and N7-methyl group to target binding and selectivity, based on measurable changes in LogP (0.83) and hydrogen-bonding capacity.

Synthetic Intermediate for Complex Functionalized Purine Libraries

Employed as a versatile building block featuring a free primary amine for further derivatization, such as amidation or reductive amination, to generate diverse compound libraries. Its predicted LogP (0.83) and tPSA (69.62 Ų) provide a calculated baseline for designing derivatives with optimized physicochemical properties for CNS drug discovery [2].

Physicochemical Probe for Investigating Purine-Protein Interactions

Utilized as a small molecule probe to investigate how specific ring methylation affects fundamental binding interactions, using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). The quantified difference in lipophilicity compared to adenine (LogP = 0.83 vs. -0.09 for adenine) provides a measurable thermodynamic parameter for correlating structure with binding affinity to purine-binding proteins.

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